molecular formula C19H23Br2Cl2N3O B1662306 Bax Channel Blocker CAS No. 329349-20-4

Bax Channel Blocker

Cat. No.: B1662306
CAS No.: 329349-20-4
M. Wt: 540.1 g/mol
InChI Key: HWFKCAFKXZFOQT-UHFFFAOYSA-N
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Preparation Methods

The preparation of brain-specific angiogenesis inhibitor 1 involves complex genetic and biochemical techniques. It is typically synthesized through recombinant DNA technology, where the BAI1 gene is inserted into a suitable vector and expressed in host cells such as bacteria or mammalian cells. The protein is then purified using chromatographic methods .

Chemical Reactions Analysis

Brain-specific angiogenesis inhibitor 1 undergoes various biochemical reactions, primarily involving its interaction with other proteins and cellular components. It is known to bind to phosphatidylserine on apoptotic cells, facilitating their engulfment by macrophages. This interaction triggers a signaling cascade involving the small GTPase Rac1, leading to the internalization of apoptotic cells .

Scientific Research Applications

Brain-specific angiogenesis inhibitor 1 has numerous scientific research applications:

Comparison with Similar Compounds

Brain-specific angiogenesis inhibitor 1 is unique among the adhesion G-protein-coupled receptors due to its specific roles in phagocytosis, synaptogenesis, and anti-angiogenesis. Similar compounds include:

Properties

IUPAC Name

1-(3,6-dibromocarbazol-9-yl)-3-piperazin-1-ylpropan-2-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Br2N3O.2ClH/c20-13-1-3-18-16(9-13)17-10-14(21)2-4-19(17)24(18)12-15(25)11-23-7-5-22-6-8-23;;/h1-4,9-10,15,22,25H,5-8,11-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFKCAFKXZFOQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Br2Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369557
Record name 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335165-68-9
Record name 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action for Bax Channel Blockers?

A: Bax Channel Blockers inhibit the formation of Bax channels on the outer mitochondrial membrane. [] Bax, a pro-apoptotic protein, typically oligomerizes and forms pores in the membrane, leading to the release of cytochrome c and activation of the apoptotic cascade. By blocking this channel formation, these compounds can inhibit apoptosis. [, ]

Q2: How effective are Bax Channel Blockers in reversing the effects of aging in bone marrow stromal cells (BMSCs)?

A: Studies indicate that Bax Channel Blockers can partially reverse age-related changes in BMSCs. [, ] In particular, treating aged BMSCs with Bax Channel Blocker reduced the expression of senescence-associated genes like p53 and p21WAF1/cip1 at both the mRNA and protein levels. [, ] Additionally, these compounds enhanced the expression of stem cell markers like Nanog and Oct-4, suggesting a rejuvenation effect. [, ] Furthermore, this compound treatment improved the osteogenic differentiation potential of aged BMSCs, as evidenced by increased expression of osteogenesis-related genes and enhanced ALP and Alizarin Red staining. [, ]

Q3: Have Bax Channel Blockers shown efficacy in cancer models?

A: While not directly addressed in the provided papers, one study investigates the effects of Azoxystrobin, a fungicide acting as a ubiquinol oxidation inhibitor of mitochondrial respiratory complex III, on human esophageal squamous cell carcinoma KYSE-150 cells. [] This compound, while not a this compound, induces apoptosis through a similar mechanism by targeting the mitochondrial pathway. [] This suggests that targeting the mitochondrial pathway, whether through Bax Channel Blockers or other mechanisms, could be a potential therapeutic strategy for cancer treatment.

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